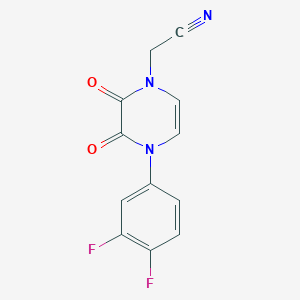

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

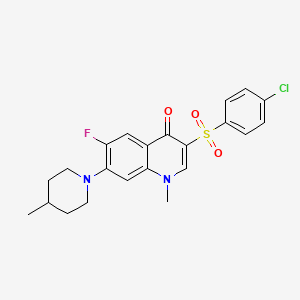

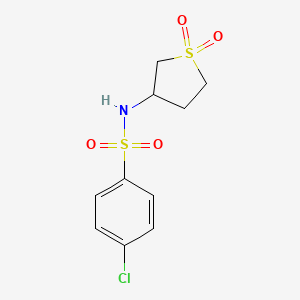

The compound “2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule that contains several functional groups, including a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms), a nitrile group (-CN), and a difluorophenyl group (a phenyl ring with two fluorine atoms attached). These functional groups suggest that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazine ring, the difluorophenyl group, and the nitrile group are all rigid, planar structures, which could lead to interesting interactions in the solid state or when the compound is dissolved in a solvent .

Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the strong intermolecular forces between the planar molecules. It’s likely to be soluble in organic solvents, but not very soluble in water .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques: The compound is synthesized through a three-component reaction involving methyl 4-aryl-2,4-dioxobutanoates, aromatic aldehyde, and 2-aminoacetonitrile sulfate. This process includes the formation of Schiff base, Michael-type addition, and cyclization, leading to various derivatives of acetonitriles (Gein, Buldakova, & Dmitriev, 2019).

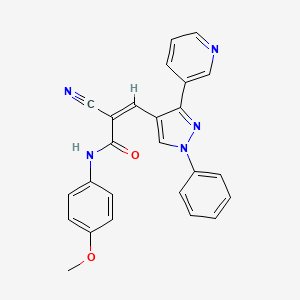

- Chemical Reactions and Derivatives: A key intermediate, 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, is utilized for synthesizing various heterocyclic compounds like pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, demonstrating the versatility of this compound in chemical synthesis (El‐Mekabaty, 2015).

Applications in Organic Chemistry

- Organic Synthesis: This compound is involved in aza-Piancatelli rearrangement/Michael reaction, aiding in the synthesis of various benzo[b][1,4]thiazine and oxazine derivatives, which are significant in organic chemistry (Reddy et al., 2012).

- Facilitating Cyclocondensation Reactions: It participates in cyclocondensation reactions with maleic anhydride and maleimide, leading to the synthesis of compounds like pyrano[3,4-c]pyrrole, pyrrolo[3,4-c]pyridine, and other pyrrole derivatives (Gupta, Ila, & Junjappa, 1988).

Analytical and Synthesis Techniques

- Method Development in Analytical Chemistry: It is used in the method development and validation study for quantitative determination of genotoxic impurities in pharmaceutical samples, showcasing its relevance in analytical chemistry (Devanna & Reddy, 2016).

- Cyanoacetylation Reactions: The compound is central to cyanoacetylation reactions, leading to the synthesis of various pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives, highlighting its application in organic synthesis (Salaheldin, 2009).

Safety And Hazards

特性

IUPAC Name |

2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3O2/c13-9-2-1-8(7-10(9)14)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGGAGKNXWDUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN(C(=O)C2=O)CC#N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2415409.png)

![5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415410.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide](/img/structure/B2415412.png)

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)

![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)